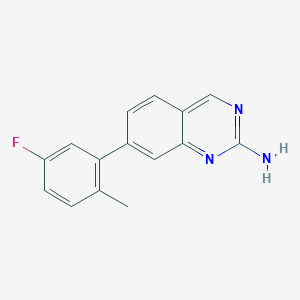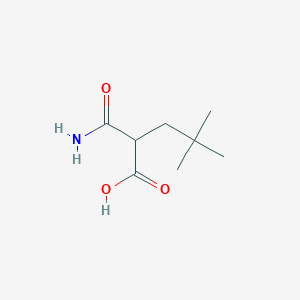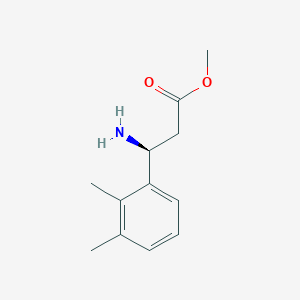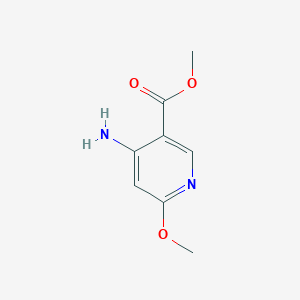
1-(4-Bromo-2-fluorophenyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of such complex molecules . The specific synthetic routes and industrial production methods for this compound are not extensively documented in the available literature.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-fluorophenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted cyclobutanamine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclobutanamine ring, resulting in different oxidation states and derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorophenyl)cyclobutanamine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-fluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clé InChI |
QLIIADQNFDJETP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=C(C=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728703.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728714.png)
![1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11728726.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)

![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
